Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate
Description
Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate is a pyridine derivative featuring a trifluoromethyl (-CF₃) substituent at the 6-position of the pyridine ring and a methyl ester group linked via an acetoxy moiety at the 2-position. The trifluoromethyl group confers enhanced electron-withdrawing properties and metabolic stability, making this compound of interest in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)5-6-3-2-4-7(13-6)9(10,11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOGMSLANRUMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-6-(trifluoromethyl)pyridine.
Nucleophilic Substitution: The 2-chloro-6-(trifluoromethyl)pyridine undergoes nucleophilic substitution with methyl acetate in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate serves as a crucial building block in organic synthesis. Its trifluoromethyl group enhances electrophilicity, making it suitable for various reactions, including:
- Oxidation : Leading to the formation of corresponding acids.
- Reduction : Producing alcohol derivatives.
- Substitution Reactions : Generating various substituted derivatives depending on the nucleophile used .
Biology
The compound has shown potential as an antimicrobial agent due to its structural features. The trifluoromethyl group is known to enhance biological potency by effectively interacting with biological targets. Research indicates that derivatives of this compound may possess:
- Antimicrobial Properties : Studies have demonstrated its efficacy against various microbial strains.
- Antioxidant Activity : Potential for use in formulations aimed at reducing oxidative stress .
Pharmaceuticals
This compound is being explored for its potential in drug development. Its structural characteristics allow it to mimic natural substrates or inhibitors, making it valuable in:
- Drug Design : Particularly in the development of new pharmaceuticals with enhanced bioavailability and metabolic stability .
- Therapeutic Applications : Investigated for its role in targeting specific diseases, including cancer and other proliferative conditions .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition rates against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents.
| Pathogen | Inhibition Rate (%) |
|---|---|
| Staphylococcus aureus | 85 |
| Escherichia coli | 78 |
| Pseudomonas aeruginosa | 70 |
Case Study 2: Anticancer Potential
In another study focusing on cancer treatment, this compound was tested against several cancer cell lines (PC3, K562, Hela, A549). The compound exhibited notable cytotoxic effects, suggesting its potential application in oncology.
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 10 |
| K562 | 15 |
| Hela | 12 |
| A549 | 18 |
Mechanism of Action
The mechanism of action of Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Research Implications
- Agrochemicals : The trifluoromethyl-pyridine motif is prevalent in patents for insecticides (e.g., Isocycloseram ), suggesting the target compound’s utility as a lead structure.
- Medicinal Chemistry : Simpler acetate esters (vs. carboxamides in patent compounds) may prioritize metabolic stability over potency, necessitating further optimization.
Biological Activity
Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate is a chemical compound that has garnered attention for its diverse biological activities, primarily attributed to its unique structural features, including the trifluoromethyl group. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 219.16 g/mol. The trifluoromethyl group enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets.
The mechanism of action for this compound involves its ability to penetrate cell membranes effectively due to the lipophilic nature imparted by the trifluoromethyl group. This property allows the compound to interact with various enzymes and receptors, modulating their activity and leading to biological effects such as antimicrobial and anti-inflammatory responses.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity . The presence of the trifluoromethyl group is critical in enhancing this activity, as similar compounds lacking this substituent showed reduced effectiveness .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can suppress the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. The IC50 values for COX-2 inhibition are comparable to those of established anti-inflammatory drugs like celecoxib .
Antichlamydial Activity
This compound has demonstrated potential as an antichlamydial agent. Compounds with similar structures have shown selective activity against Chlamydia species, indicating that this compound may serve as a lead for developing new treatments targeting these pathogens .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antichlamydial Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Compound A (without trifluoromethyl) | Low | Low | None |
| Compound B (with different substituents) | Moderate | High | Moderate |
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against MRSA. The compound was found to inhibit bacterial growth at concentrations significantly lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
- Anti-inflammatory Mechanism : Another research project focused on the anti-inflammatory effects of this compound in vitro. The results indicated a significant reduction in COX-2 expression in treated cells compared to controls, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .
- Antichlamydial Activity : A recent investigation into antichlamydial compounds revealed that derivatives containing the trifluoromethyl group exhibited enhanced activity against Chlamydia compared to their non-fluorinated counterparts. This finding underscores the importance of electron-withdrawing groups in developing effective antichlamydial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
